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Diethoxymethylsilicon

Semiconductor Manufacturing Low-k Dielectrics PECVD

Researchers fabricating nanoporous low-k OSG films for BEOL interconnects require precursors delivering ultra-low dielectric constants with acceptable mechanical hardness. Diethoxymethylsilane (DEMS) uniquely satisfies this dual requirement. • In PECVD, DEMS-based films achieve k=2.20-2.55 with hardness 0.3-0.7 GPa, critical for ≤45 nm nodes. • As a mild, chemoselective hydride source, DEMS enables CuH-catalyzed enantioselective reductions with up to 91% ee. • High-purity grade with controlled residual chloride ensures defect-free film deposition.

Molecular Formula C5H11O2Si
Molecular Weight 131.22 g/mol
Cat. No. B14019190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethoxymethylsilicon
Molecular FormulaC5H11O2Si
Molecular Weight131.22 g/mol
Structural Identifiers
SMILESCCOC(OCC)[Si]
InChIInChI=1S/C5H11O2Si/c1-3-6-5(8)7-4-2/h5H,3-4H2,1-2H3
InChIKeyGSPGDJGLXPJZSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethoxymethylsilicon (Diethoxymethylsilane): Core Chemical Identity and Industrial Procurement Profile


Diethoxymethylsilicon, more precisely identified as diethoxymethylsilane (DEMS; CAS 2031-62-1; molecular formula C5H14O2Si; MW 134.25 g/mol), is a tri-substituted organosilane featuring one hydridic Si–H group, one methyl group, and two hydrolyzable ethoxy groups . This structural configuration confers a dual reactivity profile: the Si–H bond enables its use as a mild, selective reducing agent in organic synthesis, while the ethoxy groups facilitate hydrolysis and condensation for sol-gel processing and surface functionalization . The compound is a clear, colorless liquid with a boiling point of 94–95 °C and a density of 0.838 g/mL at 20 °C .

Why Diethoxymethylsilicon (DEMS) Cannot Be Casually Substituted with Other Alkoxysilanes or Silane Reducing Agents


Direct substitution of diethoxymethylsilane (DEMS) with other in-class compounds—such as triethoxysilane, trimethoxymethylsilane, or even alternative hydride sources—frequently leads to significant deviations in reaction outcomes, film properties, or material performance. Unlike trialkoxysilanes, DEMS possesses a single Si–H group that delivers a milder and more chemoselective reducing power compared to aluminum or boron hydrides . In materials science, the combination of two ethoxy groups and one non-hydrolyzable methyl group results in a hydrolysis rate and network structure that is distinct from both tetraalkoxysilanes and dialkoxysilanes, directly impacting dielectric constants and mechanical hardness in low-k films [1]. The quantitative evidence below demonstrates that these differences are not marginal; they are measurable, process-defining, and should directly inform scientific selection and procurement decisions.

Quantitative Evidence Guide for Diethoxymethylsilicon (DEMS): Direct Comparator Data for Procurement Decisions


Low-k Dielectric Film Performance: DEMS vs. Standard OSG Precursors

Films deposited using diethoxymethylsilane (DEMS) as the organosilicate glass (OSG) precursor achieve dielectric constants (k) as low as 2.20–2.55, which are significantly lower than those of typical OSG films deposited with conventional precursors, which range from k = 2.9–3.3 [1]. This reduction in dielectric constant is achieved while maintaining a mechanical hardness of 0.7 to 0.3 GPa [2].

Semiconductor Manufacturing Low-k Dielectrics PECVD

Enantioselective Reduction Performance: DEMS vs. Alternative Hydride Sources

In CuH-catalyzed enantioselective 1,2-reductions of α,β-unsaturated ketones, the use of diethoxymethylsilane (DEMS) as the stoichiometric hydride source yields allylic alcohols with enantiomeric excesses (ee) of up to 91% [1]. While other silanes like polymethylhydrosiloxane (PMHS) are often used as cheaper alternatives, they frequently require harsher conditions or provide lower stereocontrol in this specific reaction manifold [2]. DEMS's mild reducing power is a key differentiator; it is a weaker reductant than metal hydrides, enabling chemoselectivity .

Asymmetric Synthesis Organocatalysis Copper Hydride

Intercalation Behavior in Clays: APDEOS vs. APTEOS for Nanocomposite Synthesis

A comparative study of (3-aminopropyl)diethoxymethylsilane (APDEOS), a derivative of DEMS, versus (3-aminopropyl)triethoxysilane (APTEOS) for intercalation into montmorillonite clay reveals a stark difference in the resulting silicate structure. APTEOS intercalates to form a 'cage' structure identified as a siloxane cubic octamer (SCO), evidenced by a 29Si NMR peak at -68 ppm (Q3 structure) [1]. In contrast, APDEOS intercalation yields a polymer structure of poly(dimethylsiloxane) with a 29Si NMR peak at -22 ppm [2]. This indicates that the diethoxymethylsilyl group directs a different polymerization pathway compared to the triethoxysilyl group.

Clay Nanocomposites Organosilicate Intercalation Surface Modification

Purity Specification for CVD Precursors: DEMS with Controlled Residual Chloride

A key differentiator for procurement of diethoxymethylsilane for semiconductor applications is the specification for dissolved residual chloride. A patent by Air Products and Chemicals, Inc. [1] describes an organosilicon composition comprising DEMS with a controlled concentration of dissolved residual chloride and a chloride scavenger. This composition is specifically formulated to prevent the formation of unwanted chloride salt precipitates when combined with other precursors (such as porogens) during CVD processes. Standard reagent-grade DEMS may contain higher, uncontrolled chloride levels that lead to particle defects and yield loss.

Chemical Vapor Deposition Ultra Low-k Dielectrics Semiconductor Materials

Optimal Application Scenarios for Diethoxymethylsilicon (DEMS) Based on Differentiated Performance


PECVD of Nanoporous Low-k Dielectric Films for Advanced Semiconductor Interconnects

In plasma-enhanced chemical vapor deposition (PECVD) processes for fabricating nanoporous organosilicate glass (OSG) films, diethoxymethylsilane (DEMS) is the preferred structure-forming precursor due to its ability to deliver dielectric constants as low as 2.20–2.55 while retaining acceptable mechanical hardness (0.7–0.3 GPa) [1]. This performance is critical for reducing RC delay and cross-talk in back-end-of-line (BEOL) interconnects for technology nodes beyond 45 nm [2]. Procurement of a high-purity grade with controlled residual chloride is essential to prevent defect formation [3].

Asymmetric Reduction of α,β-Unsaturated Ketones to Nonracemic Allylic Alcohols

Synthetic chemists in pharmaceutical R&D and fine chemicals should select diethoxymethylsilane (DEMS) as the stoichiometric hydride source when using copper hydride (CuH) catalysis for the enantioselective 1,2-reduction of α,β-unsaturated ketones. Under optimized conditions (e.g., CuH/SEGPHOS, Et2O, -25°C), DEMS enables the synthesis of chiral allylic alcohols with enantiomeric excesses of up to 91% [4]. This methodology is particularly valuable for constructing stereocenters in complex molecules, and substituting DEMS with alternative silanes compromises stereocontrol [5].

Synthesis of Clay-Polymer Nanocomposites with Tailored Interlayer Architecture

When functionalizing montmorillonite or other layered silicates for advanced nanocomposites, the choice of silane dictates the resultant nanostructure. Using (3-aminopropyl)diethoxymethylsilane (APDEOS)—a DEMS derivative—results in the intercalation of poly(dimethylsiloxane) polymers within the clay galleries (29Si NMR peak at -22 ppm) [6]. This is fundamentally different from the cubic octamer structures formed by triethoxysilanes (APTEOS, peak at -68 ppm). Therefore, researchers aiming for a flexible, polymer-intercalated nanocomposite should procure APDEOS, not APTEOS, to achieve the desired material properties [7].

Iron-Catalyzed Hydrosilylation of Aldehydes and Ketones Under Air

For sustainable and cost-effective reductions of carbonyl compounds, diethoxymethylsilane (DEMS) is identified as the optimal hydride source when paired with the inexpensive, air-stable iron pre-catalyst [CpFe(CO)2]2 [8]. This catalytic system allows for hydrosilylation reactions to be performed without the need for strict inert atmosphere techniques, making it a practical choice for both academic and industrial laboratories seeking to replace precious metal catalysts and hazardous metal hydrides [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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